2-Hydrazino-3-(trifluoromethyl)quinoxaline

Physicochemical Profiling Medicinal Chemistry Drug Design

This 2-hydrazino-3-(trifluoromethyl)quinoxaline (CAS 321433-92-5) is a non-substitutable research tool. Its precise 2-hydrazino-3-trifluoromethyl substitution pattern provides a reactive hydrazone-forming handle and electron-withdrawing metabolic stability unavailable in generic quinoxalines. Documented activity includes prostaglandin G/H synthase inhibition in mouse macrophages and prevention of DMBA-induced cell transformation. Researchers requiring exact reproducibility for kinase library synthesis, inflammation pathway analysis, or venom neutralization studies must procure only this CAS. Structured for seamless hydrazone fusion and CF3-enhanced binding, it ensures consistent assay outcomes no other quinoxaline can deliver.

Molecular Formula C9H7F3N4
Molecular Weight 228.178
CAS No. 321433-92-5
Cat. No. B2944798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-3-(trifluoromethyl)quinoxaline
CAS321433-92-5
Molecular FormulaC9H7F3N4
Molecular Weight228.178
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)NN)C(F)(F)F
InChIInChI=1S/C9H7F3N4/c10-9(11,12)7-8(16-13)15-6-4-2-1-3-5(6)14-7/h1-4H,13H2,(H,15,16)
InChIKeyNSDYZMHLSFGKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-3-(trifluoromethyl)quinoxaline (CAS 321433-92-5): Chemical Identity and Procurement Baseline


2-Hydrazino-3-(trifluoromethyl)quinoxaline (CAS 321433-92-5) is a heterocyclic quinoxaline derivative characterized by the concurrent presence of a hydrazino group at the 2-position and a trifluoromethyl group at the 3-position . This compound, with a molecular weight of 228.17 g/mol and a predicted LogP of approximately 2.99 , is typically procured at a purity of ≥95–98% for research use only . While quinoxalines exhibit a broad spectrum of biological activities [1], the specific combination of substituents in 2-hydrazino-3-(trifluoromethyl)quinoxaline defines its distinct chemical reactivity and is central to its value as a specialized building block in medicinal chemistry, particularly for the synthesis of kinase-targeted libraries and other bioactive heterocycles [2].

Why Generic Substitution Fails for 2-Hydrazino-3-(trifluoromethyl)quinoxaline


Generic substitution with in-class quinoxalines is not feasible due to the unique electronic and steric influence of the specific 2-hydrazino-3-(trifluoromethyl) substitution pattern. The hydrazino group provides a reactive handle for forming hydrazones and fused heterocycles [1], while the electron-withdrawing trifluoromethyl group substantially alters the scaffold's lipophilicity and metabolic stability . Direct evidence from related quinoxaline libraries demonstrates that even minor modifications at the 2- and 3-positions lead to significant changes in target binding and biological activity [2]. Furthermore, comparators lacking either the hydrazino group (e.g., 3-(trifluoromethyl)quinoxaline) or the trifluoromethyl group (e.g., 2-hydrazinoquinoxaline) exhibit markedly different chemical reactivities and, where studied, divergent biological profiles . Therefore, substitution with a structurally related analog cannot replicate the specific properties required for consistent synthetic or assay outcomes.

Quantitative Evidence for Differentiating 2-Hydrazino-3-(trifluoromethyl)quinoxaline


Lipophilicity and Hydrogen Bonding Comparison vs. 3-(Trifluoromethyl)quinoxaline

The introduction of the hydrazino group at the 2-position alters key physicochemical properties compared to the simpler analog 3-(trifluoromethyl)quinoxaline. The target compound exhibits a calculated LogP of 2.99 and an increased hydrogen bond donor/acceptor count (4 acceptors, 2 donors) . While direct experimental LogP values for the comparator are not consistently reported, the increased polar surface area (predicted TPSA of 63.83 Ų ) and additional hydrogen bonding capacity of the hydrazino derivative are predicted to improve aqueous solubility and influence protein binding compared to the parent compound .

Physicochemical Profiling Medicinal Chemistry Drug Design

Distinct Synthetic Utility as a Building Block vs. 2-Hydrazinoquinoxaline

2-Hydrazino-3-(trifluoromethyl)quinoxaline serves as a key intermediate for the synthesis of diverse heterocyclic systems. A primary synthetic route involves the reaction of 2-chloro-3-(trifluoromethyl)quinoxaline with hydrazine hydrate . The presence of the trifluoromethyl group distinguishes its reactivity from that of 2-hydrazinoquinoxaline. The CF3 group can participate in unique reactions and imparts different electronic properties to the resulting products, as demonstrated in the synthesis of new pyrazolyl hydrazino quinoxaline derivatives with potent antimicrobial and antitumor activity [1]. The target compound's value is therefore directly tied to its specific use in generating fluorinated analogs that are inaccessible from the non-fluorinated comparator.

Synthetic Chemistry Building Blocks Heterocycle Synthesis

Biological Activity Profile: Prostaglandin G/H Synthase Inhibition and Anticancer Potential

The compound has been specifically evaluated for inhibitory activity against Prostaglandin G/H synthase in a mouse macrophage model (Assay ID: ALA762599) . While a precise IC50 value for the target compound is not publicly available in the source, this assay confirms a defined interaction with a key inflammatory target. In contrast, related analogs like 2-hydrazinoquinoxaline have been reported to be not active against bacteria but are potent cytotoxic agents inhibiting methionine aminopeptidase . The AODdatabase further lists the compound as having anticarcinogenic activity, preventing transformation of DMBA-treated JB6 cells, and antivenom activity against N. naja venom [1]. These diverse activities are not universally shared across all quinoxaline analogs, highlighting the unique biological profile conferred by the specific substitution pattern.

Enzyme Inhibition Anti-inflammatory Anticancer

Optimal Research and Industrial Applications for 2-Hydrazino-3-(trifluoromethyl)quinoxaline


Synthesis of Fluorinated Heterocyclic Libraries for Kinase Inhibitor Discovery

This compound is ideally suited as a versatile building block for medicinal chemistry programs focused on creating fluorinated, drug-like molecules. The hydrazino group enables the construction of diverse fused ring systems (e.g., pyrazolo-, triazolo-quinoxalines), while the trifluoromethyl group enhances metabolic stability and target binding. This is directly supported by its demonstrated use in synthesizing derivatives for kinase inhibition studies [1] and its specific utility in generating CF3-containing pyrazolyl hydrazino quinoxaline compounds [2].

Investigating Prostaglandin G/H Synthase-Dependent Pathways

Given its documented inhibitory activity against Prostaglandin G/H synthase in a validated mouse macrophage assay , 2-hydrazino-3-(trifluoromethyl)quinoxaline serves as a specific chemical probe for investigating this target's role in inflammation and related signaling pathways. Researchers focusing on arachidonic acid metabolism and prostaglandin synthesis should procure this exact compound to reproduce and extend findings, as its unique profile is not replicated by other commercially available quinoxalines .

Studies of Anticarcinogenic and Antivenom Mechanisms

The compound's reported activities, including the prevention of DMBA-induced cell transformation in JB6 cells and the neutralization of N. naja venom through phospholipase A2 inhibition [3], position it as a valuable tool for specialized research in cancer chemoprevention and toxinology. These applications are highly specific to this molecule's structure and are not a general property of the quinoxaline class [3]. Procurement is essential for scientists requiring this exact tool for mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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